molecular formula C25H34O3 B1139915 Anhydroepiophiobolin A

Anhydroepiophiobolin A

Cat. No.: B1139915
M. Wt: 382.5 g/mol
InChI Key: MDYSLOGZXCWLSL-MUKMEUIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anhydroepiophiobolin A (CAS: 90411-20-4) is a sesterterpenoid fungal metabolite derived from Bipolaris species. It is a dehydrated, C6-epimerized derivative of ophiobolin A and serves as the major terminal degradation product of ophiobolin A . The compound exhibits a broad biological profile, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities . Its molecular formula is C₂₅H₃₄O₃, with a molecular weight of 382.5 g/mol and a purity typically exceeding 98% via HPLC .

Properties

IUPAC Name

(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYSLOGZXCWLSL-MUKMEUIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Anhydroepiophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Biological Activities and Mechanisms

Anticancer Properties
Anhydroepiophiobolin A has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in multiple human cancer cell lines, including glioma and melanoma models. For instance, studies show that concentrations as low as 1 µM can reduce cell viability by 50% within three days of treatment .

The mechanism of action appears to involve the targeting of mitochondrial functions and disruption of cellular homeostasis. This compound has been shown to covalently modify proteins involved in mitochondrial respiration, leading to increased oxidative stress and subsequent cell death . Additionally, its ability to inhibit calmodulin suggests a multifaceted approach to disrupting cancer cell survival pathways .

Phytotoxic Effects
Beyond its anticancer properties, this compound exhibits phytotoxic effects, making it a candidate for agricultural applications. It has been reported to inhibit the growth of various plant species, potentially serving as a natural herbicide . The compound's ability to induce apoptosis-like cell death in plant cells further underscores its potential utility in managing plant pathogens .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceCell LineConcentration (µM)Effect on Cell ViabilityMechanism of Action
Hs683<150% inhibition after 3 daysInduction of apoptosis-like cell death
U-87-MG3.8Significant reductionMitochondrial dysfunction
B16F10 (mouse)10Increased survival rateCovalent modification of mitochondrial proteins

Case Study Insights

A notable case study involved the administration of this compound in a mouse model bearing B16F10 melanoma tumors. The compound was administered intraperitoneally at doses of 10 mg/kg, resulting in a significant enhancement of survival rates compared to control groups. This study highlights the compound's potential as a therapeutic agent in combating resistant cancer phenotypes .

Therapeutic Potential Beyond Oncology

Recent investigations have also suggested the potential application of this compound in neurodegenerative diseases such as Parkinson's disease. Its ability to cross the blood-brain barrier positions it as a candidate for further exploration in treating neurological disorders characterized by oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Anhydroophiobolin A (CAS: 6026-65-9)

Structural Similarities and Differences: Anhydroophiobolin A shares the same molecular formula (C₂₅H₃₄O₃) and molecular weight (382.5 g/mol) as Anhydroepiophiobolin A . However, the two differ in stereochemistry at the C6 position: this compound is the C6-epimerized form, whereas Anhydroophiobolin A retains the original configuration of ophiobolin A .

Biological Activity: Both compounds display overlapping bioactivities, including antitumor effects against murine leukemia (P388) and antifungal properties. However, this compound is more thermodynamically stable and predominates in degradation pathways, while Anhydroophiobolin A is a minor component that readily epimerizes to this compound under controlled conditions .

Ophiobolin A (Parent Compound)

Structural Relationship :
Ophiobolin A (CAS: 29099-11-6) is the precursor to both anhydro derivatives. Its structure includes a hydroxyl group at C3, which is eliminated during dehydration to form the anhydro variants .

Functional Contrast :

  • Bioactivity : Ophiobolin A exhibits stronger cytotoxicity (e.g., IC₅₀ = 0.1 μM against HeLa cells) compared to its anhydro derivatives (IC₅₀ = 1–5 μM) .
  • Stability : Ophiobolin A is prone to degradation under acidic or high-temperature conditions, yielding this compound as the terminal product .

Comparison with Functionally Similar Degradation Products

Anhydrochlortetracycline Hydrochloride (CAS: 23893-13-2)

Structural Differences :
This compound is a degradation product of chlortetracycline, with a molecular formula of C₂₂H₂₂Cl₂N₂O₇ and a molecular weight of 497.3 g/mol . Unlike this compound, it belongs to the tetracycline class.

Functional Comparison :

  • Bioactivity : Anhydrochlortetracycline lacks significant antibiotic activity but serves as an indicator of poor chlortetracycline storage conditions .
  • Applications : Used in stability testing of tetracycline antibiotics, contrasting with this compound’s role in fungal metabolite studies .

Anhydrotetracycline Hydrochloride (CAS: 13803-65-1)

Structural Profile :
With a molecular formula of C₂₂H₂₃ClN₂O₇ and a molecular weight of 462.9 g/mol , this compound is structurally distinct from this compound .

Functional Overlap and Divergence :

  • Bioactivity : Retains partial antibacterial activity (e.g., against E. coli), albeit weaker than tetracycline .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Bioactivities Primary Applications
This compound 90411-20-4 C₂₅H₃₄O₃ 382.5 Antitumor, antifungal, herbicidal Drug stability, fungal research
Anhydroophiobolin A 6026-65-9 C₂₅H₃₄O₃ 382.5 Phytotoxic, antifungal Plant-pathogen studies
Anhydrochlortetracycline 23893-13-2 C₂₂H₂₂Cl₂N₂O₇ 497.3 Minimal antibiotic activity Tetracycline stability indicator
Anhydrotetracycline 13803-65-1 C₂₂H₂₃ClN₂O₇ 462.9 Residual antibacterial activity Toxicity testing

Table 2: Stability and Degradation Pathways

Compound Stability Profile Degradation Conditions Major Degradation Product
Ophiobolin A Unstable under heat/acid Acidic pH, >40°C This compound
Chlortetracycline Degrades in humid environments High humidity, prolonged storage Anhydrochlortetracycline
Tetracycline Light-sensitive; degrades in acidic media UV exposure, pH <3 Anhydrotetracycline

Research Findings and Implications

  • Epimerization Dynamics : The C6-epimerization in this compound enhances its stability, making it a preferred subject for long-term pharmacological studies compared to Anhydroophiobolin A .
  • Biosynthetic Pathways : Bipolaris species co-produce multiple ophiobolins, with this compound constituting >80% of terminal degradation products under standard lab conditions .
  • Toxicity Monitoring : Degradation products like Anhydrochlortetracycline are critical for assessing antibiotic shelf life, whereas this compound itself is a bioactive endpoint .

Biological Activity

Anhydroepiophiobolin A is a sesterterpene derivative with significant biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to ophiobolin A, a known fungal secondary metabolite. The compound exhibits a tricyclic 5-8-5 carbotricyclic skeleton typical of sesterterpenoids, which contributes to its biological activities. The compound's chemical properties enable it to interact with various biological targets, leading to its therapeutic potential.

Biological Activities

1. Anticancer Activity

This compound has demonstrated promising anticancer properties across various studies:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 6.49 μM against HepG2 liver cancer cells and 4.06 μM against K562 leukemia cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometric analyses. It appears to activate apoptotic pathways through the modulation of key proteins involved in cell cycle regulation and apoptosis .
  • In Vivo Studies : In animal models, this compound has been effective against glioblastoma and melanoma. It significantly improved survival rates in mice bearing orthotopic U251-LUC tumors when administered at doses of 10 mg/kg . Additionally, it showed the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties that make it a potential agent against resistant bacterial strains:

  • Broad Spectrum Activity : The compound has been reported to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . This suggests its utility in addressing antibiotic resistance.

Case Studies

Case Study 1: Efficacy Against Glioblastoma

A study evaluated the effects of this compound on glioblastoma cells in vitro and in vivo. The results indicated that treatment with the compound led to significant reductions in tumor growth and improved survival rates in mouse models. The study highlighted the compound's unique mechanism of inducing non-apoptotic cell death pathways, which could be beneficial for treating apoptosis-resistant tumors .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeCell Line/ModelIC50/MIC ValuesMechanismReference
Anticancer HepG26.49 μMInduces apoptosis
K5624.06 μMModulates cell cycle proteins
U251-LUC (in vivo)10 mg/kgNon-apoptotic cell death
Antimicrobial MRSA12.5 μg/mLInhibits bacterial growth

Q & A

Q. What are the established methods for synthesizing Anhydroepiophiobolin A, and how can researchers optimize yield?

Methodological Answer: this compound is typically biosynthesized via fungal fermentation. Key steps include:

  • Strain selection : Use Bipolaris or Aspergillus species, optimized for secondary metabolite production.
  • Fermentation conditions : Adjust pH (5.5–6.5), temperature (25–28°C), and aeration rates to enhance yield .
  • Purification : Employ gradient HPLC with C18 columns and MS-guided fractionation to isolate the compound. Validate purity via NMR (¹H, ¹³C) and HRMS .
  • Yield optimization : Use response surface methodology (RSM) to statistically model nutrient interactions (e.g., carbon/nitrogen ratios) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • Spectroscopic analysis : Combine 1D/2D NMR (COSY, HSQC, HMBC) to assign proton/carbon signals and establish connectivity.
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) .
  • Comparative data : Cross-reference with published spectra in repositories like Natural Products Atlas to confirm novelty .

Q. What in vitro assays are recommended to assess the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Mechanistic studies : Employ flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS measurement probes (e.g., DCFH-DA) .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Variable identification : Audit differences in assay conditions (e.g., cell passage number, serum concentration, incubation time) .
  • Statistical validation : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for batch effects .
  • Dose-response replication : Repeat experiments across independent labs using standardized protocols (e.g., NIH guidelines) .

Q. What experimental designs are suitable for elucidating the biosynthetic pathway of this compound?

Methodological Answer:

  • Gene knockout studies : Use CRISPR/Cas9 to disrupt putative polyketide synthase (PKS) genes in the host fungus. Monitor metabolite loss via LC-MS .
  • Isotopic labeling : Feed ¹³C-acetate precursors and trace incorporation via NMR to map carbon backbone assembly .
  • Transcriptomic analysis : Perform RNA-seq under inducing/non-inducing conditions to identify pathway-specific regulators .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Derivatization : Chemically modify functional groups (e.g., epoxide ring, hydroxyls) via acetylation or oxidation .
  • Bioactivity profiling : Test derivatives in parallel assays (e.g., antimicrobial, anticancer) and use PCA (Principal Component Analysis) to correlate structural features with activity .
  • Molecular docking : Model interactions with target proteins (e.g., tubulin) using AutoDock Vina and validate via mutagenesis .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound research?

Methodological Answer:

  • Detailed protocols : Document exact HPLC gradients, NMR parameters (e.g., solvent, temperature), and cell culture conditions .
  • Raw data archiving : Deposit spectra, chromatograms, and raw assay data in repositories like Zenodo or Figshare .
  • Collaborative verification : Share samples with independent labs for cross-validation of bioactivity and structural data .

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine NMR, X-ray, and ECD (Electronic Circular Dichroism) to resolve ambiguities in stereochemistry .
  • Dynamic NMR : Use variable-temperature experiments to study conformational exchange affecting signal splitting .
  • Peer consultation : Submit ambiguous data to platforms like PubChem QC for community feedback .

Tables of Key Methodological Parameters

Technique Key Parameters References
Fermentation OptimizationpH 5.5–6.5; 25–28°C; dissolved O₂ >30% saturation
HPLC PurificationC18 column; 0.1% TFA/ACN gradient; flow 2 mL/min
Cytotoxicity Assay (MTT)48h incubation; λ = 570 nm; triplicate wells
X-ray CrystallographyCu-Kα radiation; 100 K; SHELX refinement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.